1-Chloronaphthalene

Description

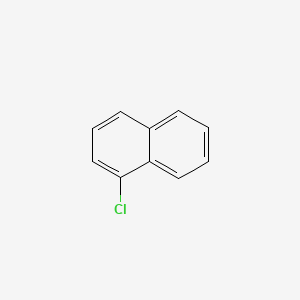

Structure

3D Structure

Properties

IUPAC Name |

1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPNRXUCIXHOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024791 | |

| Record name | 1-Chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor) | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

90-13-1, 25586-43-0 | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4OIF2EC56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Spectroscopic Properties of 1-Chloronaphthalene: An In-depth Technical Guide for Material Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-chloronaphthalene, a versatile aromatic compound with significant applications in material science and analytical chemistry. This document details the theoretical underpinnings and practical applications of various spectroscopic techniques in characterizing this compound and its use as a characterization tool for other materials.

Introduction to this compound

This compound (C₁₀H₇Cl) is a halogenated aromatic hydrocarbon that exists as a colorless, oily liquid at room temperature.[1] Its unique molecular structure, comprising a naphthalene ring substituted with a chlorine atom, gives rise to distinct spectroscopic signatures that are valuable for both qualitative and quantitative analysis. It is utilized in diverse applications, including as a solvent for oils and fats, a biocide, and notably, as a high refractive index medium for optical measurements in materials science.[1][2][3][4] The spectroscopic characterization of this compound is crucial for understanding its photophysical behavior and for its application as a probe in various material systems.

Spectroscopic Characterization Techniques

The interaction of this compound with electromagnetic radiation provides a wealth of information about its electronic and vibrational energy levels, as well as its molecular structure. The following sections delve into the key spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in the ¹H and ¹³C NMR spectra of this compound are indicative of the chemical environment of each proton and carbon atom in the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).[5][6][7]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |

| 7.30 - 7.65 | Multiplet | 124.9 | C-4 |

| 7.75 - 7.90 | Multiplet | 125.8 | C-5 |

| 8.10 - 8.25 | Multiplet | 126.3 | C-8a (C-4a) |

| 126.8 | C-6 | ||

| 127.3 | C-3 | ||

| 127.6 | C-7 | ||

| 128.1 | C-8 | ||

| 131.7 | C-2 | ||

| 132.1 | C-1 | ||

| 133.7 | C-4a (C-8a) |

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring NMR spectra of this compound is presented below.

Vibrational Spectroscopy: FTIR and Raman

Fourier-transform infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of the this compound molecule.

FTIR and Raman Spectral Data

The principal vibrational frequencies observed in the FTIR and Raman spectra of this compound are summarized below.

| FTIR | Raman | ||

| Wavenumber (cm⁻¹) | Vibrational Mode | Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H stretch | ~3060 | Aromatic C-H stretch |

| ~1590, 1500, 1450 | Aromatic C=C stretch | ~1580, 1380 | Aromatic ring vibrations |

| ~1150, 1090 | In-plane C-H bend | ~1020 | Ring breathing mode |

| ~800, 770 | Out-of-plane C-H bend | ~770 | C-Cl stretch |

| ~770 | C-Cl stretch |

Experimental Protocol: FTIR Spectroscopy

The following diagram illustrates the workflow for obtaining an FTIR spectrum of liquid this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. noveldevicelab.com [noveldevicelab.com]

- 4. Preparation and analysis of this compound for highly refractive electrowetting optics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(90-13-1) 13C NMR [m.chemicalbook.com]

- 6. This compound(90-13-1) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloronaphthalene, with a particular focus on its characteristics at varying temperatures. The information is intended to support research, development, and safety protocols in scientific and industrial settings.

Physical Properties

This compound is a colorless to amber, oily viscous liquid at room temperature.[1][2] It is characterized by a mild, aromatic odor.[2] Its key physical properties are summarized below, with temperature-dependent data provided where available.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl | [3] |

| Molar Mass | 162.62 g/mol | [4][5] |

| Melting Point | -20 °C (-4 °F; 253 K) | [5][6] |

| Boiling Point | 259 - 263 °C (505 °F; 536 K) at 1013 hPa | [4][5][6] |

| Flash Point | 121 °C (250 °F) | [4][5][6] |

| Autoignition Temperature | >500 °C | [3][5] |

| Refractive Index (n20/D) | 1.632 | [3] |

| Water Solubility | <0.1 g/100 mL at 20 °C (insoluble) | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 4.08 | [1] |

The physical properties of this compound, such as density, viscosity, vapor pressure, and surface tension, exhibit significant variation with temperature.

Table 1.2.1: Density of this compound at Various Temperatures

| Temperature (°C) | Density (g/cm³) | Reference |

| 20 | 1.1938 | [4] |

| 20 | 1.19382 | [7] |

| 25 | 1.194 | [3] |

| 25.00 | 1.1901 | [8] |

| 30.00 | 1.1858 | [8] |

| 35.00 | 1.1815 | [8] |

Table 1.2.2: Viscosity of this compound at Various Temperatures

| Temperature (°C) | Dynamic Viscosity (mPa·s) | Reference |

| 25.00 | 2.682 | [8] |

| 30.00 | 2.420 | [8] |

| 35.00 | 2.195 | [8] |

Table 1.2.3: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Vapor Pressure (mmHg) | Reference |

| 20 | 0.0375 | [3] |

| 80.6 | 1 | [4] |

| 180.4 | 100 | [4] |

| 259.3 | 760 | [4] |

Table 1.2.4: Surface Tension of this compound

| Temperature (°C) | Surface Tension (mN/m) | Reference |

| 20 | 41.8 | [3][9] |

The surface tension has a temperature coefficient of -0.1064 mN/(m·K).[9]

Chemical Properties

This compound is a stable compound under normal conditions.[3][10] It is a combustible liquid that requires preheating before ignition can occur.[1][4]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).[11]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[2][3][4]

-

Hazardous Reactions: Forms explosive mixtures with air on intense heating.[11]

Upon heating to decomposition, this compound emits toxic and corrosive gases, including hydrogen chloride.[1][2][12] The thermal stability of this compound has been ranked as 21 on a scale of 1 (highest stability) to 320 (lowest stability) for hazardous organic compounds.[1]

A study on the decomposition of this compound in the gas phase using electron beam irradiation showed that its concentration decreases with an increasing absorbed dose.[13] The decomposition efficiency was found to be higher in air than in nitrogen, suggesting that positive charge transfer reactions and reactions with OH radicals play a significant role in the decomposition process.[13]

The logical flow of its chemical characteristics can be visualized as follows:

Caption: Chemical properties of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical and chemical properties. The following sections describe the protocols cited for key experiments.

A study investigating the properties of binary mixtures including this compound reported the following methodologies for viscosity and density measurements at 298.15, 303.15, and 308.15 K.[8]

-

Viscosity Measurement:

-

Instrument: Cannon Fenske Viscometer (size 75).

-

Procedure: An electronic digital stopwatch with a readability of ±0.01 s was used for flow time measurements. The measured viscosity values are reported to be accurate to ±0.001 mPa·s.[8]

-

Calibration: The viscometer was calibrated using previously established methods.

-

-

Density Measurement:

-

Instrument: A single-capillary pycnometer.

-

Procedure: The pycnometer was calibrated using deionized, doubly distilled water. The accuracy of the density measurements was reported to be within ±0.0001 g/cm³.

-

-

Temperature Control: For all property measurements, a thermostat with a digital temperature display accurate to ± 0.01 K was used to maintain a constant temperature.[8]

The decomposition of this compound in air was investigated using a pulsed electron beam accelerator.[13]

-

Irradiation Source: A pulsed electron beam accelerator (ILU-6, 2.0 MeV max., 20 kW max.) was utilized.

-

Experimental Setup:

-

A model gas containing this compound was prepared.

-

Pyrex glass vessels containing the gas mixture were placed under the scan horn of the accelerator for irradiation.

-

Irradiation was conducted at a pulse repetition rate of 2 Hz, an energy of 2 MeV, and a pulse current of 54 mA.

-

-

Dosimetry: The average absorbed dose rate inside the glass vessel was measured using an N₂O gas dosimeter and determined to be 10.835 kGy/min. The total absorbed dose was controlled by varying the irradiation time.[13]

-

Analysis: The concentration of this compound was analyzed before and after irradiation using a gas chromatograph with a flame ionizing detector (GC-FID). A capillary column (SPB-5, 30 m x 0.32 mm x 0.25 µm) was used for separation.[13]

-

Conditions: All experiments were carried out at ambient temperature and atmospheric pressure.[13]

The experimental workflow for this decomposition study is illustrated in the diagram below.

Caption: Workflow for this compound decomposition study.

References

- 1. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 90-13-1 [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. surface-tension.de [surface-tension.de]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ICSC 1707 - this compound [inchem.org]

- 13. osti.gov [osti.gov]

The Environmental Fate and Degradation of 1-Chloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloronaphthalene, a halogenated aromatic hydrocarbon, has seen use as a solvent, a wood preservative, and in the production of dyes.[1] Its presence in the environment raises concerns due to its potential for persistence and toxicity. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, detailing its abiotic and biotic transformations. The information presented herein is intended to support researchers and professionals in understanding its environmental behavior and in developing strategies for its remediation.

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of this compound is essential for predicting its distribution and persistence in the environment. It is a colorless, oily liquid with low water solubility and a tendency to partition into organic matter.[2][3] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl | [4] |

| Molecular Weight | 162.62 g/mol | [4] |

| Melting Point | -2.3 °C | [2] |

| Boiling Point | 260.2 °C | [2] |

| Vapor Pressure | 0.029 mm Hg at 25 °C | [5] |

| Water Solubility | Insoluble | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.08 | [4] |

| Henry's Law Constant | 3.55 x 10⁻⁴ atm-m³/mol at 25 °C | [5] |

Environmental Fate and Transport

The environmental distribution of this compound is governed by its physical and chemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil and sediment.[6] Volatilization from water surfaces is an important fate process, with estimated half-lives of 3 hours for a model river and 6 days for a model lake.[5] In the atmosphere, it is expected to exist primarily in the vapor phase and undergo degradation by reaction with hydroxyl radicals.[5]

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, contribute to the transformation of this compound in the environment.

Photolysis

This compound absorbs UV light at wavelengths greater than 290 nm, suggesting its potential for direct photolysis in sunlight.[5] Laboratory studies have shown that an aqueous solution of this compound undergoes 26% photodegradation in 20 hours when irradiated with light of wavelengths greater than 290 nm.[5] The photoconversion of this compound in water follows first-order kinetics.[1]

Hydrolysis

Halogenated aromatic compounds are generally resistant to hydrolysis under environmental conditions.[5] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Biotic Degradation

Microbial degradation is a key process in the environmental attenuation of this compound. Both aerobic and anaerobic pathways have been identified.

Aerobic Degradation

Under aerobic conditions, microorganisms, particularly bacteria of the Pseudomonas genus, can utilize this compound as a carbon source.[4] The initial step in the aerobic degradation pathway involves the action of a naphthalene dioxygenase enzyme, which hydroxylates the unsubstituted ring to form (+)-cis-1,2-dihydroxy-8-chloro-1,2-dihydronaphthalene.[2][4] This is followed by dehydrogenation to yield 1,2-dihydroxy-8-chloronaphthalene. Subsequent ring cleavage, catalyzed by a dioxygenase, leads to the formation of 3-chlorosalicylic acid.[2][4] Further degradation of 3-chlorosalicylic acid is expected to proceed through catechol intermediates, eventually leading to mineralization to carbon dioxide and water.

Anaerobic Degradation

Under anaerobic conditions, the degradation of halogenated aromatic compounds often proceeds via reductive dechlorination. While specific studies on the complete anaerobic pathway of this compound are limited, the initial step is proposed to be carboxylation to form a naphthoic acid intermediate, followed by reduction of the aromatic ring system.[7][8]

References

- 1. Comparison of the photoconversion of this compound and 2,3-dichlornaphthalene in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of 1-Chloronaphthalene Molecular Orbitals

This technical guide provides a comprehensive overview for researchers, scientists, and professionals in drug development on the theoretical calculation of molecular orbitals for 1-chloronaphthalene. The document outlines the computational methodologies, presents data in a structured format, and visualizes the workflow involved in these calculations.

Introduction

This compound is a halogenated aromatic hydrocarbon consisting of a naphthalene ring substituted with a chlorine atom. As a derivative of the smallest polycyclic aromatic hydrocarbon (PAH), its electronic structure is of significant interest in various fields, including materials science and environmental science.[1] Understanding the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical reactivity, electronic properties, and potential interactions in biological systems.

Theoretical calculations, primarily using quantum chemical methods, provide a powerful tool to investigate the electronic manifold of molecules like this compound. These methods allow for the determination of molecular orbital energies, their spatial distribution, and other key electronic parameters that are often challenging to obtain experimentally.

Theoretical Background

The foundation of molecular orbital calculations lies in solving the Schrödinger equation for a given molecule. However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, approximations are employed, with Density Functional Theory (DFT) being one of the most widely used and effective methods.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state is a functional of the electron density. This approach significantly reduces the computational cost compared to other ab initio methods while often providing a high level of accuracy.

Key molecular orbitals of interest include:

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is vacant of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large gap generally implies high stability, while a small gap suggests higher reactivity.

Computational Methodology

The following section details a typical protocol for the theoretical calculation of this compound's molecular orbitals. This methodology is based on practices reported in computational chemistry literature.[2]

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to obtain an accurate molecular geometry. This is typically achieved through a geometry optimization procedure, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Protocol:

-

Initial Structure: An initial 3D structure of this compound can be obtained from experimental data (e.g., X-ray crystallography or microwave spectroscopy) or built using molecular modeling software.

-

Theoretical Method: A suitable level of theory is chosen for the optimization. For molecules like this compound, methods such as Møller-Plesset perturbation theory of the second order (MP2) or DFT with a suitable functional (e.g., B3LYP, PBE0) are commonly used.

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. A commonly used basis set for such calculations is the Pople-style basis set, such as 6-311++G(2d,p), which provides a good balance between accuracy and computational cost.

-

Software: The calculation is performed using a quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

-

Verification: The optimized geometry is confirmed to be a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Molecular Orbital Calculation

Once the optimized geometry is obtained, the molecular orbitals and their corresponding energies can be calculated.

-

Protocol:

-

Method Selection: Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating electronic excited states and molecular orbitals.[2] A range-separated functional like CAM-B3LYP is often employed for charge-transfer systems and can provide accurate orbital energies.[2]

-

Basis Set: A basis set such as 6-31+g(d,p) is suitable for obtaining reliable molecular orbital descriptions.[2]

-

Solvation Model: If the properties in a solvent are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) can be included in the calculation.

-

Execution: The calculation is run using the optimized geometry as input. The output will provide a list of molecular orbitals, their energies, and their compositions in terms of atomic orbital contributions.

-

Visualization of Molecular Orbitals

The spatial distribution of the molecular orbitals can be visualized to gain a qualitative understanding of their nature.

-

Protocol:

-

Output Files: The quantum chemistry software generates output files (e.g., checkpoint files in Gaussian) that contain the molecular orbital information.

-

Visualization Software: This information is then processed by visualization software such as GaussView, Avogadro, or VMD.

-

Contour Plots: The software generates 3D contour plots or isosurfaces of the molecular orbitals, typically showing the positive and negative phases of the wavefunction.

-

Data Presentation

The quantitative results of the molecular orbital calculations can be summarized in a table for easy comparison and analysis. The following table presents hypothetical but representative data for the frontier molecular orbitals of this compound, calculated at the CAM-B3LYP/6-31+g(d,p) level of theory.

| Molecular Orbital | Energy (eV) | Symmetry | Character |

| LUMO+2 | -0.52 | a" | π |

| LUMO+1 | -0.89 | a" | π |

| LUMO | -1.54 | a" | π * |

| HOMO | -7.21 | a" | π |

| HOMO-1 | -7.85 | a" | π |

| HOMO-2 | -8.33 | a" | π |

| HOMO-3 | -9.12 | a' | σ |

Note: The energy values and symmetries are illustrative and will vary depending on the specific computational method and basis set used.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the theoretical calculation of molecular orbitals.

Caption: A flowchart illustrating the key steps in the theoretical calculation of molecular orbitals for this compound.

Caption: A diagram showing the relationship between the theoretical inputs and the resulting calculated molecular properties.

Conclusion

Theoretical calculations provide an indispensable framework for elucidating the molecular orbital characteristics of this compound. By employing methods such as DFT and selecting appropriate basis sets, researchers can obtain detailed insights into the electronic structure, which is fundamental to understanding its reactivity and potential applications. The methodologies and workflows presented in this guide offer a robust starting point for scientists and professionals to conduct their own theoretical investigations into this and similar aromatic systems.

References

A Technical Guide to the Historical Applications of 1-Chloronaphthalene in Chemical Industries

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloronaphthalene, a halogenated aromatic hydrocarbon, emerged in the early 20th century as a versatile chemical intermediate and solvent, finding applications across a spectrum of industries.[1] Its unique physical and chemical properties, including a high boiling point, low flammability, and excellent solvency, made it a valuable component in the synthesis of dyes, the formulation of wood preservatives, and as a solvent for various industrial processes. This technical guide provides an in-depth exploration of the historical applications of this compound, focusing on its industrial synthesis, its role in dye manufacturing, its use as a wood preservative, and its application as a solvent, particularly for DDT.

Production of this compound

The primary historical method for the industrial production of this compound was the direct chlorination of naphthalene.[1][2] This electrophilic aromatic substitution reaction typically yielded a mixture of monochlorinated isomers, predominantly this compound and 2-chloronaphthalene, along with smaller quantities of dichlorinated and trichlorinated naphthalenes.[1]

Industrial Synthesis Protocol: Direct Chlorination of Naphthalene

Objective: To synthesize this compound via the direct chlorination of naphthalene.

Materials:

-

Naphthalene

-

Chlorine gas

-

Catalyst (e.g., ferric chloride or aluminum chloride)[1]

Procedure:

-

Molten naphthalene is charged into a reaction vessel.

-

A catalyst, such as ferric chloride or aluminum chloride, is introduced into the molten naphthalene.[1]

-

Chlorine gas is bubbled through the molten naphthalene under controlled temperature conditions. The reaction is typically carried out at a temperature slightly above the melting point of the desired product.

-

The reaction mixture, containing a mixture of chlorinated naphthalenes, is then neutralized with soda ash or caustic soda.

-

The crude product is purified through fractional distillation under reduced pressure to separate the this compound from other isomers and polychlorinated naphthalenes.[1]

Typical Reaction Parameters:

| Parameter | Value | Reference |

| Catalyst | Ferric Chloride or Aluminum Chloride | [1] |

| Temperature | Slightly above the melting point of the product | |

| Post-reaction Treatment | Neutralization with soda ash or caustic soda | |

| Purification | Fractional distillation under reduced pressure | [1] |

Application in the Dye Industry

This compound served as a crucial intermediate in the synthesis of various dyes. Its primary role was as a precursor to 1-naphthol (α-naphthol), which is a key component in the production of azo dyes.[3][4] The conversion of this compound to 1-naphthol was a significant industrial process.

Industrial Process: Synthesis of 1-Naphthol from this compound

A patented process outlines the preferential production of alpha-naphthol from a mixture of alpha- and beta-chloronaphthalene.[5]

Objective: To preferentially produce 1-naphthol from a monochloronaphthalene mixture.

Materials:

-

Monochloronaphthalene (containing 80-98% this compound and 2-20% 2-chloronaphthalene)[5]

-

Aqueous sodium hydroxide solution

-

Catalyst: A mixture of metallic copper and cuprous oxide[5]

Procedure:

-

A reactant mixture of alpha- and beta-chloronaphthalene is heated with agitation in an aqueous solution containing approximately 2.5 moles of sodium hydroxide for each mole of total chloronaphthalenes.[5]

-

The reaction is carried out in the presence of a catalyst composed of metallic copper and cuprous oxide.[5]

-

The reaction is maintained at a temperature of approximately 275°C.[5]

-

The resulting reaction mixture, containing the sodium salts of the naphthols, is acidified.

-

The naphthol product is then extracted from the acidified mixture using a selective organic solvent.[5]

-

Unreacted chloronaphthalene can be separated from the reaction mass and recycled.[5]

This process preferentially yields 1-naphthol, with the weight ratio of alpha-naphthol to beta-naphthol in the product being greater than the weight ratio of the corresponding chloronaphthalene isomers in the starting material.[5]

Application in Wood Preservation

Chlorinated naphthalenes, including this compound, were historically used as wood preservatives due to their fungicidal and insecticidal properties.[6][7] They were often marketed under trade names such as Halowax.[8]

Application as a Solvent

One of the significant historical applications of this compound was as a solvent.[9] Its high boiling point and ability to dissolve a wide range of organic compounds made it suitable for various industrial processes.

A notable use was as a solvent for the insecticide DDT (dichloro-diphenyl-trichloroethane).[9] The formulation of DDT solutions for agricultural and public health applications would have been a key use of this compound in this context.

Quantitative Production Data

The production of polychlorinated naphthalenes (PCNs), which includes this compound, saw a significant rise in the early to mid-20th century, followed by a sharp decline due to concerns about their environmental persistence and toxicity.

Estimated Historical Production of Polychlorinated Naphthalenes (PCNs) in the United States

| Year/Period | Estimated Production Volume (Metric Tons) | Reference |

| 1920s | ~9,000 per year | |

| 1956 | ~3,200 | |

| 1978 | ~320 |

Note: The production of PCNs in the U.S. largely ceased by 1980.

Conclusion

This compound played a significant, albeit now historical, role in the chemical industry. Its utility as a chemical intermediate for the synthesis of dyes and as a functional material in wood preservation and solvent applications underscores its importance in the industrial landscape of the 20th century. However, the environmental and health concerns associated with chlorinated hydrocarbons led to a steep decline in its production and use. This technical guide provides a historical perspective on the industrial applications of this compound, offering valuable insights for researchers and scientists in understanding the evolution of industrial chemistry and the lifecycle of chemical products.

References

- 1. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]

- 2. US3051763A - Preparation of chlorinated naphthalenes - Google Patents [patents.google.com]

- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 4. 1-Naphthol: Production and Uses_Chemicalbook [chemicalbook.com]

- 5. US3413357A - Production of alpha-naphthol - Google Patents [patents.google.com]

- 6. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 7. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. US4447448A - Wood preservative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Chloronaphthalene and Their Comparative Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronaphthalenes, a class of halogenated aromatic hydrocarbons, encompass a wide range of isomers with varying degrees of chlorination. These compounds have garnered significant scientific interest due to their diverse industrial applications and their persistence in the environment, which raises toxicological concerns. This technical guide provides a comprehensive overview of the isomers of chloronaphthalene, with a focus on their comparative physicochemical, toxicological, and spectroscopic properties. Detailed experimental protocols for their synthesis and analysis are presented, alongside an exploration of their structure-activity relationships and the key signaling pathways they modulate. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of these multifaceted compounds.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, can be chlorinated to produce a series of compounds known as chloronaphthalenes. Depending on the number and position of chlorine atoms on the naphthalene ring system, a total of 75 distinct isomers, or congeners, can be formed. These range from two monochloronaphthalenes to a single octachloronaphthalene. The degree and position of chlorination profoundly influence the physicochemical properties, toxicity, and environmental fate of these isomers.

Historically, commercial products were often complex mixtures of these isomers, finding use as dielectrics, wood preservatives, and chemical intermediates.[1] However, their chemical stability and lipophilicity contribute to their persistence in the environment and bioaccumulation in the food chain, leading to potential adverse health effects in both wildlife and humans.[2] Understanding the properties of individual isomers is therefore crucial for accurate risk assessment and the development of potential remediation strategies.

This guide will systematically explore the isomers of chloronaphthalene, providing a comparative analysis of their properties to aid in further research and development.

Physicochemical Properties of Chloronaphthalene Isomers

The physical and chemical characteristics of chloronaphthalene isomers are dictated by the number and position of chlorine atoms. Generally, as the degree of chlorination increases, melting point, boiling point, and lipophilicity (log Kow) increase, while water solubility and vapor pressure decrease.[3] These properties are critical in determining the environmental distribution and biological availability of each isomer.

Below are tables summarizing the key physicochemical properties of various chloronaphthalene isomers.

Table 1: Physicochemical Properties of Monochloronaphthalene Isomers

| Property | 1-Chloronaphthalene | 2-Chloronaphthalene |

| CAS Number | 90-13-1 | 91-58-7 |

| Molecular Formula | C₁₀H₇Cl | C₁₀H₇Cl |

| Molecular Weight ( g/mol ) | 162.62 | 162.62 |

| Melting Point (°C) | -20 | 59.5 |

| Boiling Point (°C) | 263 | 255 |

| log Kow | 4.08 | 3.90 |

| Water Solubility | Insoluble | Insoluble |

Table 2: Physicochemical Properties of Dichloronaphthalene Isomers

| Property | 1,4-Dichloronaphthalene | 2,3-Dichloronaphthalene |

| CAS Number | 1825-31-6 | 2050-75-1 |

| Molecular Formula | C₁₀H₆Cl₂ | C₁₀H₆Cl₂ |

| Molecular Weight ( g/mol ) | 197.06 | 197.06 |

| Melting Point (°C) | 67.5 | 120 |

| Boiling Point (°C) | 285.5 | - |

| log Kow | ~4.5 (estimated) | - |

| Water Solubility | ~0.1 mg/L (20°C) | - |

Table 3: Physicochemical Properties of Trichloronaphthalene Isomers

| Property | 1,2,3-Trichloronaphthalene | 1,4,5-Trichloronaphthalene |

| CAS Number | 50402-52-3 | 2437-55-0 |

| Molecular Formula | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ |

| Molecular Weight ( g/mol ) | 231.5 | 231.5 |

| Melting Point (°C) | 81 | 133 |

| Boiling Point (°C) | 304-354 | - |

| log Kow | - | 5.3 |

| Water Solubility | 0.017-0.064 mg/L (isomers) | - |

Table 4: Physicochemical Properties of Tetrachloronaphthalene Isomers

| Property | 1,2,3,4-Tetrachloronaphthalene |

| CAS Number | 20020-02-4 |

| Molecular Formula | C₁₀H₄Cl₄ |

| Molecular Weight ( g/mol ) | 265.9 |

| Melting Point (°C) | 182 |

| Boiling Point (°C) | - |

| log Kow | - |

| Water Solubility | 0.0056 mg/L (average of 6 isomers) |

Table 5: Physicochemical Properties of Pentachloronaphthalene Isomers

| Property | 1,2,3,5,7-Pentachloronaphthalene |

| CAS Number | 53555-65-0 |

| Molecular Formula | C₁₀H₃Cl₅ |

| Molecular Weight ( g/mol ) | 300.4 |

| Melting Point (°C) | - |

| Boiling Point (°C) | - |

| log Kow | 6.4 |

| Water Solubility | - |

Table 6: Physicochemical Properties of Hexachloronaphthalene Isomers

| Property | 1,2,3,4,5,6-Hexachloronaphthalene | 1,2,3,4,6,7-Hexachloronaphthalene |

| CAS Number | 58877-88-6 | 103426-96-6 |

| Molecular Formula | C₁₀H₂Cl₆ | C₁₀H₂Cl₆ |

| Molecular Weight ( g/mol ) | 334.8 | 334.8 |

| Melting Point (°C) | - | - |

| Boiling Point (°C) | - | - |

| log Kow | 6.9 | - |

| Water Solubility | - | - |

Table 7: Physicochemical Properties of Heptachloronaphthalene Isomers

| Property | 1,2,3,4,5,6,7-Heptachloronaphthalene |

| CAS Number | 58863-14-2 |

| Molecular Formula | C₁₀HCl₇ |

| Molecular Weight ( g/mol ) | 369.25 |

| Melting Point (°C) | 160-162 |

| Boiling Point (°C) | 407.4 (Predicted) |

| log Kow | - |

| Water Solubility | - |

Source:[19]

Table 8: Physicochemical Properties of Octachloronaphthalene

| Property | Octachloronaphthalene |

| CAS Number | 2234-13-1 |

| Molecular Formula | C₁₀Cl₈ |

| Molecular Weight ( g/mol ) | 403.7 |

| Melting Point (°C) | 185 |

| Boiling Point (°C) | 424.7 |

| log Kow | 8.5 |

| Water Solubility | Insoluble |

Comparative Toxicology of Chloronaphthalene Isomers

The toxicity of chloronaphthalene isomers is highly dependent on the number and position of chlorine atoms. A general trend observed is that toxicity increases with the degree of chlorination, with penta- and hexachloronaphthalenes often exhibiting the highest toxicity.[17] Many of the toxic effects of these compounds are mediated through the aryl hydrocarbon receptor (AhR).[17]

Table 9: Acute Oral Toxicity of Selected Chloronaphthalene Isomers

| Isomer | Test Animal | LD50 (mg/kg body weight) |

| 1-Monochloronaphthalene | Rabbit | 1540 |

| 2,3,6,7-Tetrachloronaphthalene | - | >3 |

Source:[20]

The "dioxin-like" toxicity of certain chloronaphthalene isomers is attributed to their planar structure, which allows them to bind to and activate the AhR.[8] Isomers with chlorine atoms at the lateral (2, 3, 6, and 7) positions are particularly potent AhR agonists.[6] Activation of the AhR can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes, disruption of endocrine function, immunotoxicity, and carcinogenicity.[17][24]

Signaling Pathways Modulated by Chloronaphthalene Isomers

The primary signaling pathway implicated in the toxicity of many chloronaphthalene isomers is the aryl hydrocarbon receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes.

Upon entering the cell, a planar chloronaphthalene isomer can bind to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Ligand binding leads to a conformational change and translocation of the AhR into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[24] These enzymes are involved in the metabolism of xenobiotics; however, their induction can also lead to the production of reactive metabolites and oxidative stress, contributing to cellular damage and toxicity.

Experimental Protocols

Synthesis of Chloronaphthalene Isomers

The synthesis of specific chloronaphthalene isomers can be challenging due to the formation of complex mixtures in direct chlorination reactions. However, controlled synthetic routes can be employed to obtain pure congeners.

5.1.1. Synthesis of 1,4-Dichloronaphthalene

A common method for the synthesis of 1,4-dichloronaphthalene is the direct chlorination of naphthalene in the presence of a Lewis acid catalyst.

-

Materials: Naphthalene, chlorine gas, ferric chloride (FeCl₃), carbon tetrachloride.

-

Procedure:

-

Dissolve naphthalene in carbon tetrachloride in a reaction vessel equipped with a gas inlet and a stirrer.

-

Add a catalytic amount of anhydrous ferric chloride.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature.

-

Monitor the reaction progress using gas chromatography (GC) to optimize the formation of the desired dichloronaphthalene isomer and minimize over-chlorination.

-

Upon completion, neutralize the reaction mixture, wash with water, and dry the organic layer.

-

Isolate the 1,4-dichloronaphthalene from the resulting mixture of isomers and unreacted starting material by fractional distillation or column chromatography.[8]

-

5.1.2. Synthesis of 1,2,5-Trichloronaphthalene (Multi-step approach)

For isomers that are difficult to obtain through direct chlorination, a multi-step synthesis involving nitration, reduction, and a Sandmeyer reaction can be employed. This example outlines a potential route starting from 1,4-dichloronaphthalene.

-

Step 1: Nitration of 1,4-Dichloronaphthalene

-

Materials: 1,4-dichloronaphthalene, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Dissolve 1,4-dichloronaphthalene in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric and sulfuric acids, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Pour the reaction mixture onto ice and filter the resulting precipitate to obtain the crude nitro-1,4-dichloronaphthalene.[21]

-

-

-

Step 2: Reduction of the Nitro Group

-

Materials: Nitro-1,4-dichloronaphthalene, a reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation), and a suitable solvent.

-

Procedure:

-

Dissolve the nitro-1,4-dichloronaphthalene in a suitable solvent.

-

Add the reducing agent and carry out the reduction under appropriate conditions (e.g., heating for tin(II) chloride or hydrogen pressure for catalytic hydrogenation).

-

After the reaction is complete, neutralize the mixture and extract the amino-1,4-dichloronaphthalene with an organic solvent.[21]

-

-

-

Step 3: Sandmeyer Reaction

-

Materials: Amino-1,4-dichloronaphthalene, sodium nitrite, hydrochloric acid, copper(I) chloride.

-

Procedure:

-

Dissolve the amino-1,4-dichloronaphthalene in cold hydrochloric acid and add a solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

The diazonium group is replaced by a chlorine atom, yielding 1,2,5-trichloronaphthalene.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.[21]

-

-

Analytical Separation and Quantification

The analysis of chloronaphthalene isomers in complex mixtures requires high-resolution analytical techniques.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of chloronaphthalene isomers.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is typically used. For complex mixtures, two-dimensional gas chromatography (GCxGC) can provide enhanced separation.[22]

-

Sample Preparation: Samples are typically extracted with an organic solvent, and the extract is cleaned up to remove interfering substances.

-

Analysis: The sample is injected into the GC, where the isomers are separated based on their boiling points and interactions with the stationary phase. The separated isomers then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each isomer, allowing for their identification and quantification.[11]

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the separation of chloronaphthalene isomers, particularly for less volatile or thermally labile compounds.

-

Instrumentation: An HPLC system with a suitable pump, injector, column, and detector (e.g., UV or mass spectrometer).

-

Column: A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Analysis: The sample is injected into the HPLC system, and the isomers are separated based on their differential partitioning between the stationary and mobile phases. The separated isomers are then detected as they elute from the column.[25]

Structure-Activity Relationships

The relationship between the chemical structure of chloronaphthalene isomers and their biological activity, particularly their toxicity, is a critical area of study. Key structural features that influence toxicity include:

-

Degree of Chlorination: As previously mentioned, toxicity generally increases with the number of chlorine atoms.

-

Position of Chlorine Atoms: The specific positions of the chlorine atoms on the naphthalene ring are crucial. Isomers with chlorine atoms in the lateral positions (2, 3, 6, and 7) tend to be more planar and exhibit higher "dioxin-like" toxicity due to their strong binding to the AhR.[6][8]

-

Planarity: The planarity of the molecule is a key determinant of its ability to bind to the AhR. Isomers that can adopt a more planar conformation are generally more potent AhR agonists.

Conclusion

The isomers of chloronaphthalene represent a diverse class of compounds with a wide range of physicochemical and toxicological properties. This in-depth technical guide has provided a comparative analysis of these properties, highlighting the critical role of the degree and position of chlorination. The detailed experimental protocols and the elucidation of the primary signaling pathway involved in their toxicity offer valuable resources for researchers in environmental science, toxicology, and drug development. A thorough understanding of the structure-activity relationships of chloronaphthalene isomers is paramount for assessing their environmental and health risks and for guiding the development of safer alternatives and potential therapeutic interventions. Further research into the nuanced toxicological profiles of individual isomers and their complex interactions in biological systems will continue to be a vital area of scientific inquiry.

References

- 1. 1,4,5-Trichloronaphthalene | C10H5Cl3 | CID 154262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]